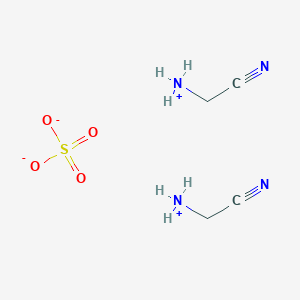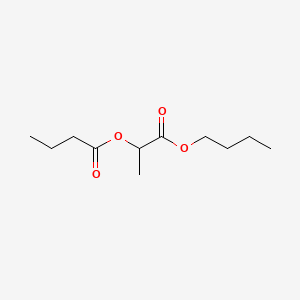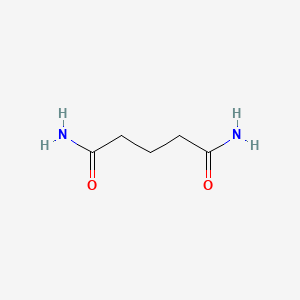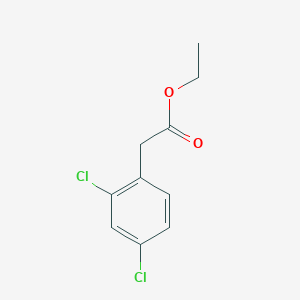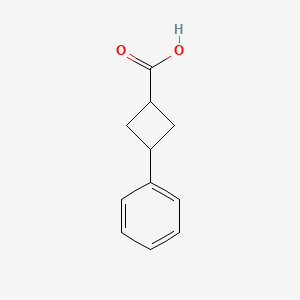
Ácido 3-fenilciclobutanocarboxílico
Descripción general
Descripción
3-Phenylcyclobutanecarboxylic acid is a cyclic compound with a carboxylic acid functional group, consisting of a cyclobutane ring with a phenyl substituent attached to it . It has a molecular weight of 176.22 .
Molecular Structure Analysis
The InChI code for 3-Phenylcyclobutanecarboxylic acid is1S/C11H12O2/c12-11(13)10-6-9(7-10)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,12,13) . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
3-Phenylcyclobutanecarboxylic acid is a solid or liquid at room temperature . It should be stored in a dry, sealed environment at room temperature .Aplicaciones Científicas De Investigación
Funcionalización C–H catalizada por Pd
El ácido 3-fenilciclobutanocarboxílico, como ácido carboxílico, puede desempeñar un papel versátil en las reacciones de activación C–H proximal y distal catalizadas por Pd . Estas reacciones tienen aplicaciones significativas en las industrias farmacéutica y agroquímica . La capacidad de coordinación de los ácidos carboxílicos se pasó por alto durante mucho tiempo, pero las investigaciones recientes han destacado sus roles cruciales .
Síntesis orgánica
Los ácidos carboxílicos, incluido el ácido 3-fenilciclobutanocarboxílico, son bloques de construcción fundamentales en la síntesis orgánica . Se pueden utilizar para sintetizar una amplia gama de compuestos orgánicos, contribuyendo al desarrollo de nuevos fármacos, polímeros y materiales .
Nanotecnología
En nanotecnología, los ácidos carboxílicos se han utilizado para la modificación de la superficie de nanotubos de carbono de pared múltiple (MWCNTs) mediante radiación ultrasónica . Esto tiene aplicaciones en la producción de polímeros .
Ciencia de materiales
El grupo carboxílico en el ácido 3-fenilciclobutanocarboxílico puede formar fuertes enlaces de hidrógeno, que se pueden explotar en la ciencia de materiales para el diseño de materiales supramoleculares .
Bioquímica
Los ácidos carboxílicos son intermediarios clave en muchas reacciones bioquímicas. Están involucrados en procesos importantes como el ciclo del ácido cítrico, que es central para la respiración celular .
Ciencias ambientales
Los ácidos carboxílicos, incluido el ácido 3-fenilciclobutanocarboxílico, pueden actuar como ligandos para unir iones metálicos. Esta propiedad se utiliza en las ciencias ambientales para la eliminación de metales pesados del agua residual .
Safety and Hazards
Propiedades
IUPAC Name |
3-phenylcyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c12-11(13)10-6-9(7-10)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOSJHQBPJQYNTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70216232 | |
| Record name | Cyclobutanecarboxylic acid, 3-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70216232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
66016-28-2, 16204-48-1 | |
| Record name | 3-Phenylcyclobutanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66016-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclobutanecarboxylic acid, 3-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066016282 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclobutanecarboxylic acid, 3-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70216232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phenylcyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1s,3s)-3-phenylcyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural significance of 3-phenylcyclobutanecarboxylic acid in the context of the grahamines isolated from Schizanthus grahamii?
A1: The grahamines A-E isolated from Schizanthus grahamii are complex molecules featuring a cyclobutane ring core. While 3-phenylcyclobutanecarboxylic acid itself isn't present in these alkaloids, their structures incorporate a similar cyclobutane moiety with various substituents. [] This structural similarity suggests a potential biogenetic relationship or a shared synthetic pathway. Further research is needed to explore if 3-phenylcyclobutanecarboxylic acid or its derivatives play a role in the biosynthesis of these alkaloids.
Q2: Can the research on substituted 3-phenylcyclobutanecarboxylic acids offer insights into the potential properties or reactivity of the cyclobutane core found in grahamines?
A2: The research on substituted 3-phenylcyclobutanecarboxylic acids focuses on understanding how the position of substituents on the phenyl ring (meta or para) influences the acidity of the carboxylic acid group. [] While this study doesn't directly investigate the reactivity of the cyclobutane ring, it highlights the impact of substituents on the molecule's properties. This knowledge could be relevant when studying the reactivity or stability of the cyclobutane core in grahamines. For example, understanding how different substituents on the cyclobutane ring, like those found in grahamines, might influence the molecule's overall stability or reactivity towards other molecules could be a potential area for further research.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



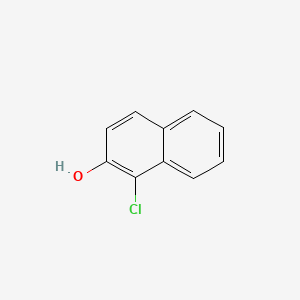
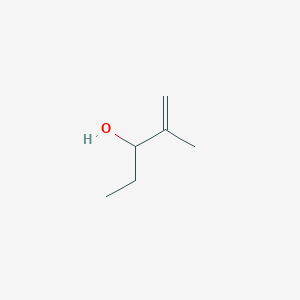


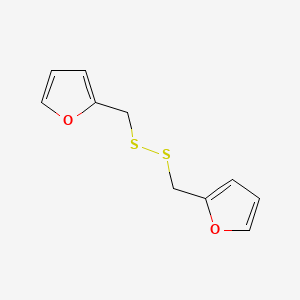
![Octadecanoic acid, compd. with 2,2',2''-nitrilotris[ethanol] (1:1)](/img/structure/B1580528.png)

